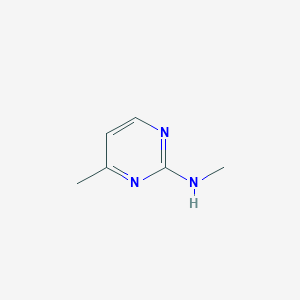

N,4-Dimethylpyrimidin-2-amine

Description

N,4-Dimethylpyrimidin-2-amine is a pyrimidine derivative characterized by a methyl group at position 4 of the pyrimidine ring and a methyl substitution on the amine group at position 2. This compound serves as a foundational structure in medicinal chemistry, particularly in the design of kinase inhibitors and receptor antagonists. Its simplicity allows for versatile functionalization, making it a key intermediate for synthesizing bioactive molecules. However, its pharmacological profile is highly dependent on substituent modifications, as evidenced by analogs discussed below.

Propriétés

IUPAC Name |

N,4-dimethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5-3-4-8-6(7-2)9-5/h3-4H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTDCNVOLHLAEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507547 | |

| Record name | N,4-Dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15231-63-7 | |

| Record name | N,4-Dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Sonochemical Cyclocondensation of Guanidine and Acetylacetone

The most widely documented method involves a one-step cyclocondensation reaction between guanidine hydrochloride and acetylacetone (2,4-pentanedione) under sonochemical conditions. This approach leverages ultrasonic irradiation to enhance reaction efficiency, achieving a 75% yield within 30 minutes.

Reaction Conditions

-

Reactants : Guanidine hydrochloride (0.052 mol), acetylacetone (0.052 mol)

-

Base : Sodium carbonate (0.052 mol)

-

Solvent : Water (15 mL)

-

Temperature : 60°C

-

Sonication Frequency : 20–40 kHz

-

Time : 30 minutes

The reaction proceeds via nucleophilic attack of guanidine’s amino group on the electrophilic carbonyl carbons of acetylacetone, followed by dehydration to form the pyrimidine ring (Fig. 1). Ultrasonic waves accelerate the reaction by promoting cavitation, which enhances mass transfer and reduces activation energy.

Workup and Isolation

Post-reaction, the mixture is cooled, and the solid product is filtered, washed with water, and dried under vacuum. The crude product is typically recrystallized from ethanol to achieve >98% purity.

Characterization Data

Alternative Methodologies and Comparative Analysis

While the sonochemical method dominates modern synthesis, earlier approaches relied on thermal cyclization without ultrasound. For example, refluxing guanidine and acetylacetone in ethanol with sodium ethoxide yields the product in 60–65% yield over 6–8 hours. However, this method suffers from lower efficiency and higher energy consumption compared to sonication.

Key Advantages of Sonochemistry

-

Reduced Reaction Time : 30 minutes vs. 6+ hours for thermal methods.

-

Higher Yield : 75% vs. 60–65%.

-

Green Chemistry : Water serves as the solvent, minimizing organic waste.

Reaction Optimization and Scalability

Role of Base and Stoichiometry

Sodium carbonate is critical for neutralizing HCl liberated from guanidine hydrochloride, maintaining a pH conducive to cyclization. Excess base (>1.1 equiv.) leads to side reactions, such as hydrolysis of acetylacetone, while sub-stoichiometric amounts result in incomplete conversion.

Temperature and Ultrasonic Parameters

Optimal temperature is 60°C; lower temperatures (40–50°C) prolong reaction time, while higher temperatures (>70°C) promote decomposition. Ultrasonic intensity directly correlates with yield up to 40 kHz, beyond which cavitation-induced shear forces degrade the product.

Industrial-Scale Adaptations

For bulk production, continuous-flow sonochemical reactors have been proposed to maintain consistent cavitation across large volumes. Pilot studies report 72–74% yield at 10 kg scale, demonstrating scalability with minimal process adjustments.

Crystallographic and Spectroscopic Validation

X-ray diffraction studies confirm the planar pyrimidine ring system, with intramolecular hydrogen bonding between N3–H and the amino group stabilizing the crystal lattice. The monoclinic unit cell (space group P2₁/n) exhibits parameters consistent with spectroscopic data, validating the synthetic product’s identity.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 7.538 Å, b = 20.246 Å, c = 9.203 Å |

| β Angle | 108.59° |

| Volume | 1331.2 ų |

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: N,4-Dimethylpyrimidin-2-amine can undergo oxidation reactions to form various oxidized derivatives.

Reduction: It can also be reduced under suitable conditions to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or other reduced derivatives.

Applications De Recherche Scientifique

Chemistry: N,4-Dimethylpyrimidin-2-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology and Medicine: It has been tested for its in vitro activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, showing promising results .

Industry: In the industrial sector, this compound can be used as a ligand in the preparation of metal complexes, which have applications in catalysis and materials science .

Mécanisme D'action

The mechanism of action of N,4-dimethylpyrimidin-2-amine is not well-documented. as an aminopyrimidine derivative, it is likely to interact with various molecular targets and pathways, particularly those involving nucleic acids and enzymes. Further research is needed to elucidate its specific molecular targets and pathways .

Comparaison Avec Des Composés Similaires

Substituent Effects on Physicochemical Properties

The introduction of halogens, heterocycles, or bulky groups significantly alters solubility, melting points, and electronic properties.

Key Observations :

Key Observations :

- Halogenation (Cl, F) at C5/C6 positions correlates with kinase inhibition (e.g., CDK2) by stabilizing hydrophobic interactions .

- Trifluoromethyl groups (e.g., in 21a, ) improve receptor binding through enhanced lipophilicity and van der Waals interactions .

- Benzimidazole hybrids () exhibit dual hydrogen-bonding capabilities, expanding antimicrobial activity .

Structural Conformation and Stability

Crystallographic data reveal substituent-dependent conformational preferences:

Key Observations :

- Intramolecular hydrogen bonds (e.g., N–H⋯N in ) enforce planarity, critical for target engagement .

Activité Biologique

N,4-Dimethylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological interactions, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring with two methyl groups at the N4 position and an amine group at the 2-position. Its molecular formula is , with a molecular weight of approximately 152.16 g/mol. The structural features of this compound influence its reactivity and biological activity, making it a subject of interest in various biochemical studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine precursors. Common methods include:

- Alkylation : Methylation of pyrimidine intermediates.

- Reduction : Converting nitro or halogenated derivatives to amines.

- Purification : Utilizing recrystallization or chromatography to isolate the final product.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that derivatives of this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli .

| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

Enzyme Inhibition

This compound has been shown to interact with various enzymes, particularly in metabolic pathways involving pyrimidines. Its ability to act as an inhibitor or substrate in enzymatic reactions highlights its potential in drug design . For example, it has been noted for its inhibitory effects on enzymes involved in nucleotide metabolism.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated moderate cytotoxic effects against certain cancer cell lines, including leukemia cells . The mechanism of action appears to involve the disruption of cellular proliferation pathways.

Case Studies

- Antibacterial Properties : A study evaluated the antibacterial efficacy of this compound derivatives against clinical isolates of S. aureus. Results indicated a significant correlation between structural modifications and enhanced antibacterial activity .

- Cytotoxicity Assays : Research conducted on leukemia cell lines revealed that specific derivatives exhibited higher cytotoxicity than others, suggesting that structural variations can significantly impact biological outcomes .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N,4-Dimethylpyrimidin-2-amine?

The synthesis of this compound typically involves nucleophilic substitution or reductive amination. For example, reacting 2-chloro-4-methylpyrimidine with methylamine under controlled conditions (e.g., in ethanol at 60–80°C for 12–24 hours) yields the target compound. Key parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control to minimize side reactions, and stoichiometric excess of methylamine to drive the reaction to completion. Purification via column chromatography or recrystallization ensures high purity .

Q. How can X-ray crystallography and computational tools be applied to elucidate the molecular structure of this compound?

Single-crystal X-ray diffraction is the gold standard for structural determination. Crystals are grown via slow evaporation in solvents like methanol or DCM. Data collection using a diffractometer (e.g., Bruker D8 Venture) followed by refinement with SHELXL or Olex2 resolves bond lengths, angles, and torsion angles. Computational tools like Gaussian or ORCA optimize geometry using DFT (B3LYP/6-31G* basis set). Hydrogen-bonding networks and π-stacking interactions are analyzed using Mercury or PLATON .

Q. What methodologies are used to assess the biological activity of this compound in drug discovery?

Biological screening includes:

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based or radiometric methods.

- Cell viability assays : Evaluate cytotoxicity via MTT or resazurin in cancer cell lines.

- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with proteins.

- In vivo models : Pharmacokinetic profiling in rodents assesses bioavailability and metabolic stability .

Advanced Research Questions

Q. How can contradictory data in crystallographic studies (e.g., polymorphic forms) be resolved for this compound derivatives?

Polymorphism arises from variations in crystallization conditions (solvent, temperature). To resolve discrepancies:

- Perform multiple crystallization trials and compare unit cell parameters.

- Use Hirshfeld surface analysis (CrystalExplorer) to identify intermolecular interactions driving polymorphism.

- Validate stability via DSC/TGA to determine thermodynamically favored forms. For example, a study on a similar pyrimidine derivative revealed two polymorphs with distinct hydrogen-bonding motifs, impacting solubility and bioavailability .

Q. What strategies optimize the pharmacokinetic profile of this compound analogs?

Structural modifications enhance ADME properties:

- Fluorination : Introduce fluorine at the pyrimidine 5-position to improve metabolic stability and membrane permeability (e.g., logP reduction from 2.1 to 1.7).

- Prodrug approaches : Mask polar groups (e.g., phosphate esters) to increase oral absorption.

- Co-crystallization : Use co-formers like succinic acid to enhance solubility.

- In silico modeling : Predict CYP450 metabolism using Schrödinger’s ADMET Predictor .

Q. How can computational modeling address discrepancies between predicted and experimental binding affinities in this compound-based inhibitors?

Discrepancies often arise from ligand flexibility or solvent effects. Mitigation strategies:

- Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to account for protein flexibility.

- Include explicit water molecules in docking studies (AutoDock Vina) to model solvation effects.

- Use free-energy perturbation (FEP) or MM-GBSA to refine binding energy calculations. For example, a study on pyrimidine kinase inhibitors showed FEP improved correlation (R² = 0.89) between computed and experimental ΔG values .

Methodological Resources

- Crystallography Software : SHELX (refinement), WinGX (data processing), ORTEP (visualization) .

- Synthetic Protocols : Reductive amination (NaBH₃CN, DMF), nucleophilic substitution (K₂CO₃, DMSO) .

- Biological Assays : SPR (Biacore T200), ITC (MicroCal PEAQ), and cytotoxicity screening (CellTiter-Glo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.